![molecular formula C17H16N2O2S2 B2403016 3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326926-67-3](/img/structure/B2403016.png)
3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of chemical compounds that contain a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . These compounds have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction conditions can vary depending on the specific substituents on the thiophene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The exact structure can vary depending on the specific substituents on the thiophene and pyrimidine rings .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo a variety of chemical reactions, depending on the specific substituents on the thiophene and pyrimidine rings . These reactions can include cyclization, acylation, and base-promoted cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-ones can vary depending on the specific substituents on the thiophene and pyrimidine rings . These properties can include melting point, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of thieno[3,2-d]pyrimidin-4(3H)-one derivatives and their solid-state fluorescence properties have been extensively explored. These compounds, including similar structures, demonstrate significant solid-state fluorescence, making them potential candidates for applications in fluorescent materials. Through ab initio quantum-chemical calculations, their absorption and emission properties can be quantitatively reproduced, highlighting their utility in optoelectronic devices (Yokota et al., 2012).
Biological Activity
Compounds with the thieno[3,2-d]pyrimidin-4(3H)-one scaffold have shown various biological activities. New derivatives synthesized from this structure have been evaluated for their antimicrobial and anti-inflammatory properties. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, underlining their potential as bioactive molecules in developing new therapeutics (Tolba et al., 2018).
Corrosion Inhibition
Pyridopyrimidinones derivatives, which share a similar heterocyclic core, have been synthesized and evaluated for their corrosion inhibition efficiency on carbon steel in acidic solutions. Their effectiveness as corrosion inhibitors highlights the potential industrial applications of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in protecting metals against corrosion, thereby extending the lifespan of metal-based structures (Abdallah et al., 2018).
Antitumor and Antiviral Activities
Several thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their antitumor activity. The majority of these compounds exhibited potent anticancer activity against various human cancer cell lines, comparable to standard chemotherapy agents. This suggests their potential as novel therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017). Additionally, some derivatives also displayed antiviral activity, further broadening their scope of application in medicinal chemistry.
Direcciones Futuras
Future research on thieno[3,2-d]pyrimidin-4(3H)-ones could involve the synthesis of new derivatives with different substituents on the thiophene and pyrimidine rings, in order to explore their potential biological activities . Additionally, further studies could be conducted to better understand the mechanism of action of these compounds .
Propiedades
IUPAC Name |
3-cyclopropyl-2-[(3-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-13-4-2-3-11(9-13)10-23-17-18-14-7-8-22-15(14)16(20)19(17)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTJNUBITDYJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)
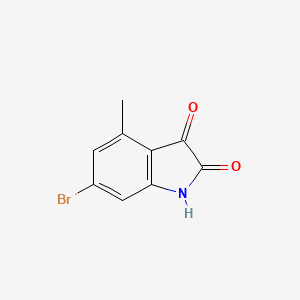
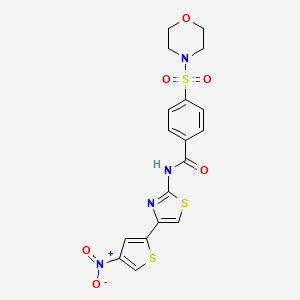
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
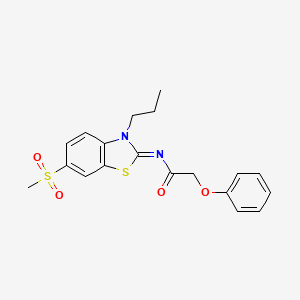
![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)
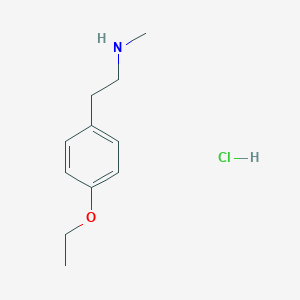
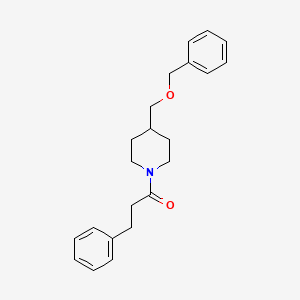
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)
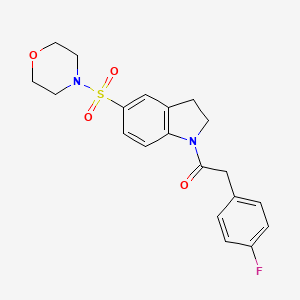
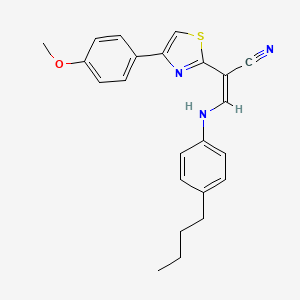
![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2402956.png)